N-(2-CHLOROPHENYL)-2-{[2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}ACETAMIDE
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-16-10-12-17(13-11-16)24-29-25-19(14-18-6-2-5-9-22(18)32-25)26(30-24)33-15-23(31)28-21-8-4-3-7-20(21)27/h2-13H,14-15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHAKQRJXQODH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-Chlorophenyl)-2-{[2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfany}Acetamide exhibit significant anticancer properties. The chromeno-pyrimidine structure has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in tumor growth, making them candidates for further development as anticancer agents.
Antimicrobial Properties
The compound's unique structure also suggests potential antimicrobial activity. Research on similar sulfanyl-containing compounds has demonstrated effectiveness against various bacterial strains and fungi, indicating that N-(2-Chlorophenyl)-2-{[2-(4-Methylphenyl)-5H-Chromeno[2,3-D]Pyrimidin-4-YL]Sulfany}Acetamide could possess comparable properties. This application is particularly relevant in the context of rising antibiotic resistance.
Case Studies and Research Findings
Several studies have highlighted the efficacy of related compounds:
- A study published in Molecules demonstrated that chromeno-pyrimidine derivatives exhibited potent cytotoxic effects on various cancer cell lines, suggesting a promising pathway for drug development .
- Another investigation focused on sulfanyl derivatives reported significant antibacterial activity against resistant strains of bacteria, showcasing their potential as new antimicrobial agents .
Comparison with Similar Compounds
Hydrazono-Functionalized Derivatives
Compounds 9a–d (e.g., 5-(2-(9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidin-4-yl)hydrazono)pentane-1,2,3,4-tetraol) share the chromeno-pyrimidine scaffold but incorporate hydrazono-linked sugar moieties (e.g., pentane/hexane polyols). These derivatives exhibit enhanced solubility due to hydroxyl groups but reduced lipophilicity (predicted XLogP3 ~4–5) compared to the parent compound (XLogP3 6.8).
Methyl-Substituted Analogues
The compound N-(2-methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS: 1040631-82-0) replaces the chromeno core with a thieno-pyrimidine system. 5 in the parent compound). This modification may alter kinase inhibition profiles, as thieno-pyrimidines are known ATP-competitive inhibitors .
Sulfanyl Acetamide Derivatives with Divergent Scaffolds
Triazole-Based Analogues
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) feature triazole rings instead of chromeno-pyrimidine. These compounds are potent Orco agonists (olfactory receptors) due to their pyridinyl-triazole motifs, which enhance cation-π interactions. Their lower molecular weights (~350–400 g/mol) and higher polar surface areas (~100–110 Ų) suggest better aqueous solubility than the parent compound .
Diethylsulfamoyl-Substituted Derivatives
2-Chloro-N-[2-(4-chlorophenyl)sulfanyl-5-(diethylsulfamoyl)phenyl]acetamide (CAS: 795287-66-0) incorporates a diethylsulfamoyl group, increasing hydrogen-bond acceptors (7 vs. 5) and molecular weight (451.4 g/mol). The sulfamoyl moiety may enhance binding to sulfhydryl-containing enzymes, though its larger size (vs. the parent compound’s compact chromeno-pyrimidine) could limit membrane permeability .
Physicochemical and Pharmacokinetic Comparison
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chlorophenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step reactions. Key steps include:
Core Chromeno-Pyrimidine Formation : Cyclization of substituted chromene precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol, 80°C) .
Sulfanyl-Acetamide Coupling : Thiol-ether bond formation using electrophilic substitution with mercaptoacetamide derivatives. Catalysts like triethylamine or DMF are often employed to enhance reactivity .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
- Optimization Strategies :
- Vary solvent polarity (DMF vs. THF) to control reaction kinetics.
- Adjust stoichiometry of thiol-containing intermediates to minimize disulfide byproducts .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the chromeno-pyrimidine core and sulfanyl linkage. Aromatic protons typically appear at δ 6.8–8.2 ppm, while the acetamide NH resonates near δ 10.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ peaks (e.g., m/z 500–550 range) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing dihedral angles between aromatic planes (e.g., 42–67° between chlorophenyl and pyrimidine rings) .
Q. What are common impurities observed during synthesis, and how are they resolved?
- Methodological Answer :
- Byproducts :
- Disulfide Adducts : Formed via oxidation of thiol intermediates. Mitigated by inert atmosphere (N₂/Ar) .
- Incomplete Cyclization : Detected via TLC (Rf discrepancies). Refluxing with excess cyclizing agent (e.g., POCl₃) improves yield .
- Resolution : Preparative HPLC (C18 column, acetonitrile/water gradient) isolates >99% pure product .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Chlorophenyl vs. Fluorophenyl : Fluorine substitution (electron-withdrawing) enhances binding to kinase targets (e.g., IC₅₀ reduced by 30% compared to chloro analogs) .
- Methyl Group Positioning : Para-methyl on phenyl rings improves lipophilicity (logP ↑0.5), correlating with increased cellular uptake in cancer models .
- Assays :
- Enzyme Inhibition : Kinase activity measured via ADP-Glo™ assay .
- Cytotoxicity : MTT assays on HeLa cells show EC₅₀ values <10 µM for optimized derivatives .
Q. How can crystallographic data resolve contradictions in reported molecular conformations?
- Methodological Answer :
- Database Surveys : Cross-referencing Cambridge Structural Database (CSD) entries (e.g., ARARUI, CCDC 1479788) identifies discrepancies in dihedral angles (e.g., 42° vs. 67° between aromatic planes) .
- Refinement Protocols : SHELXL-2016 with TWINABS corrects for twinning in high-symmetry crystals. Hydrogen-bonding networks (N–H⋯N, O–H⋯O) stabilize folded conformations .
- Key Data :
| Parameter | Compound (I) | Compound (II) |
|---|---|---|
| Dihedral Angle | 42.25° | 59.70° |
| Bond Length (C–S) | 1.81 Å | 1.79 Å |
Q. What computational methods are used to predict binding modes with biological targets?
- Methodological Answer :
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., EGFR kinase). Sulfanyl-acetamide acts as a hinge-binding motif .
- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) <2.0 Å indicates stable binding .
- Pharmacophore Mapping : Hydrogen-bond acceptors (pyrimidine N) and hydrophobic regions (chlorophenyl) are critical for activity .
Q. How do solvent and pH affect the compound’s stability in biological assays?
- Methodological Answer :
- Stability Studies :
- pH-Dependent Degradation : HPLC monitoring shows 90% stability at pH 7.4 (PBS buffer) over 24h vs. 50% degradation at pH <5 .
- Solvent Effects : DMSO stock solutions (10 mM) retain integrity for >1 month at -20°C, while aqueous suspensions precipitate within 48h .
- Mitigation : Lyophilization with trehalose (1:1 w/w) enhances shelf life .
Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols, and how can reproducibility be ensured?
- Methodological Answer :
- Key Variables :
- Catalyst Purity : Pd/C vs. CuI in coupling steps alters yields by 15–20% .
- Reaction Time : Extended reflux (24h vs. 12h) reduces byproducts but risks decomposition .
- Reproducibility Checklist :
Standardize starting material sources (e.g., Sigma-Aldrich vs. TCI).
Validate intermediate purity via LC-MS before proceeding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
